molecular formula C8H8N2O B8011774 5-(2-Hydroxyethyl)nicotinonitrile

5-(2-Hydroxyethyl)nicotinonitrile

Cat. No.: B8011774
M. Wt: 148.16 g/mol
InChI Key: IIFNDFHFIDIWBY-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)nicotinonitrile: is an organic compound with the molecular formula C(_8)H(_8)N(_2)O It features a nicotinonitrile core substituted with a hydroxyethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with nicotinonitrile as the core structure.

    Hydroxyethylation: The introduction of the hydroxyethyl group can be achieved through a nucleophilic substitution reaction. This involves reacting nicotinonitrile with ethylene oxide under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the synthesis of 5-(2-Hydroxyethyl)nicotinonitrile might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Purification steps typically include crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(2-Hydroxyethyl)nicotinonitrile can undergo oxidation reactions, where the hydroxyethyl group is oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxyethyl group to a chloroethyl group, which can then be substituted with other nucleophiles.

Major Products

    Oxidation: 5-(2-Carboxyethyl)nicotinonitrile.

    Reduction: 5-(2-Hydroxyethyl)nicotinamide.

    Substitution: 5-(2-Chloroethyl)nicotinonitrile.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Hydroxyethyl)nicotinonitrile is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may serve as a precursor for the synthesis of bioactive compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties.

Mechanism of Action

The mechanism by which 5-(2-Hydroxyethyl)nicotinonitrile exerts its effects depends on its interaction with molecular targets. For instance, if used in a medicinal context, it may bind to specific enzymes or receptors, altering their activity. The hydroxyethyl group can form hydrogen bonds, while the nitrile group can participate in polar interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxyethyl)pyridine: Similar structure but lacks the nitrile group.

    5-(2-Aminoethyl)nicotinonitrile: Similar structure but with an amino group instead of a hydroxy group.

    5-(2-Hydroxyethyl)isonicotinonitrile: Isomeric form with the nitrile group at a different position.

Uniqueness

5-(2-Hydroxyethyl)nicotinonitrile is unique due to the presence of both a hydroxyethyl and a nitrile group on the nicotinonitrile core. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

5-(2-hydroxyethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-4-8-3-7(1-2-11)5-10-6-8/h3,5-6,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFNDFHFIDIWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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